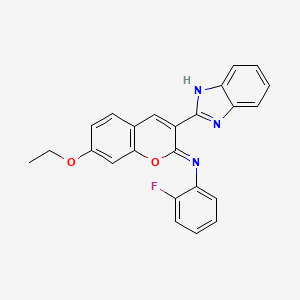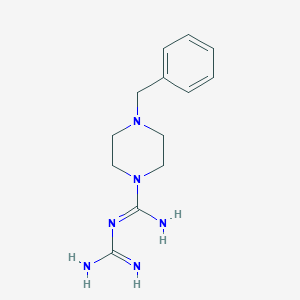![molecular formula C29H37N7O B12346897 N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346897.png)
N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms
Preparation Methods
The synthesis of N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core hexaazatetracyclo structure, followed by the introduction of the phenyl and butanamide groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups, leading to substituted derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Compared to other similar compounds, N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide stands out due to its unique hexaazatetracyclo structure and the presence of multiple aromatic rings. Similar compounds include:
Diphenhydramine: A compound with a similar phenyl structure but different functional groups.
Phenylbutazone: Another compound with a phenyl group but different overall structure and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C29H37N7O |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |
InChI |
InChI=1S/C29H37N7O/c1-20-14-16-21(17-15-20)18-19-30-26(37)13-7-12-25-32-33-29-35(25)24-11-6-5-10-23(24)28-31-27(34-36(28)29)22-8-3-2-4-9-22/h2-4,8-9,14-17,23-24,27-28,31,34H,5-7,10-13,18-19H2,1H3,(H,30,37) |
InChI Key |
KKKZUHDJRAKETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B12346820.png)
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346827.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B12346829.png)
![ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12346833.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)
![ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346842.png)
![12-(2-Chlorobenzoyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B12346854.png)

![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346868.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)

![N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346882.png)
![Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12346887.png)
